![molecular formula C10H18O2 B14243780 2-Methyl-1,6-dioxaspiro[4.6]undecane CAS No. 403484-38-8](/img/structure/B14243780.png)
2-Methyl-1,6-dioxaspiro[4.6]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,6-dioxaspiro[46]undecane is a spiroketal compound characterized by its unique bicyclic structure, which includes a spiro linkage between a six-membered dioxane ring and a six-membered carbocyclic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.6]undecane typically involves the formation of the spiro linkage through a series of cyclization reactions. One common method includes the reaction of a diol with a ketone under acidic conditions to form the spiroketal structure. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-Methyl-1,6-dioxaspiro[4.6]undecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
作用機序
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.6]undecane involves its interaction with molecular targets through its spiroketal structure. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific target and the context of the interaction .
類似化合物との比較
1,6-Dioxaspiro[4.5]decane: Another spiroketal with a similar structure but a different ring size.
1,7-Dioxaspiro[5.5]undecane: A spiroketal with a larger ring system, often used in similar applications.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro ring, exhibiting different chemical properties.
Uniqueness: 2-Methyl-1,6-dioxaspiro[4.6]undecane is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural variations on chemical and biological activity .
特性
CAS番号 |
403484-38-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-methyl-1,11-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-7-10(12-9)6-3-2-4-8-11-10/h9H,2-8H2,1H3 |
InChIキー |
YILUKMLDFHZZIN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(O1)CCCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


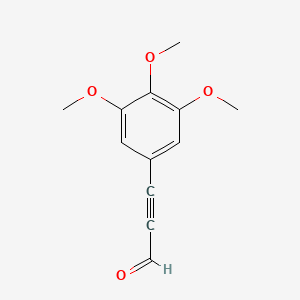
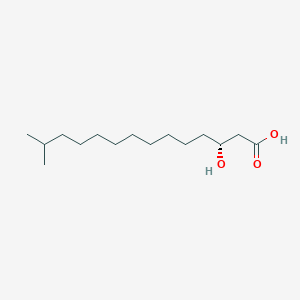
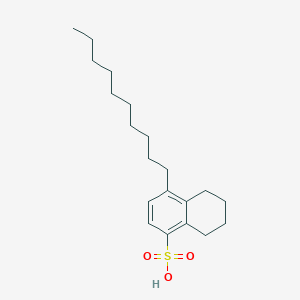
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
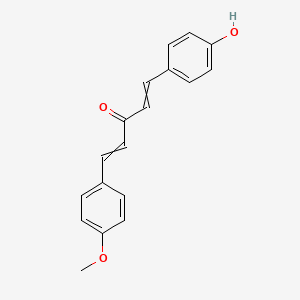
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
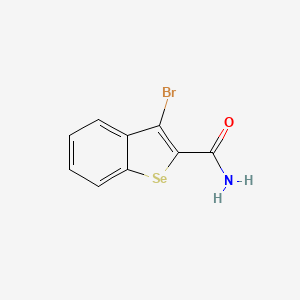
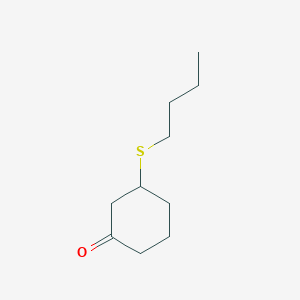

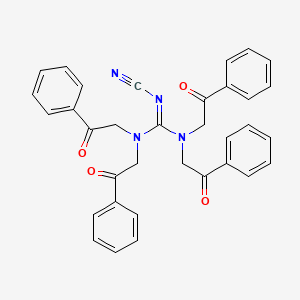
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)


